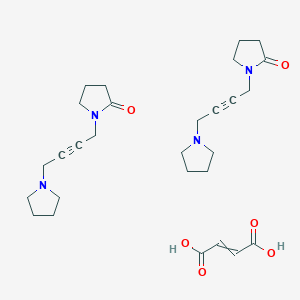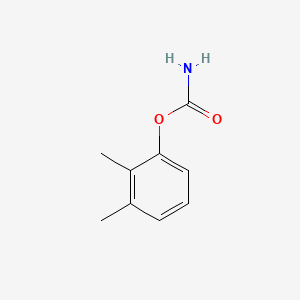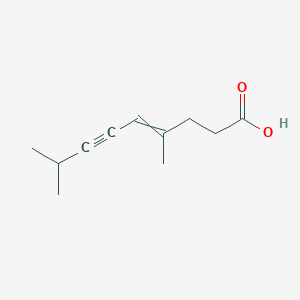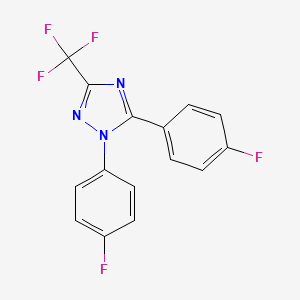
1,5-Bis(4-fluorophenyl)-3-(trifluoromethyl)-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Bis(4-fluorophenyl)-3-(trifluoromethyl)-1H-1,2,4-triazole is a useful research compound. Its molecular formula is C15H8F5N3 and its molecular weight is 325.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Méthodes De Préparation
Synthetic Routes:: Several synthetic routes exist for the preparation of 1,5-Bis(4-fluorophenyl)-3-(trifluoromethyl)-1H-1,2,4-triazole. One common method involves the cyclization of 4-fluorobenzonitrile with trifluoromethyl hydrazine in the presence of a base. The reaction proceeds through nucleophilic substitution and subsequent cyclization to form the triazole ring.
Reaction Conditions::- Reactants: 4-fluorobenzonitrile, trifluoromethyl hydrazine
- Base: Potassium carbonate (K2CO3)
- Solvent: Aprotic solvent (e.g., DMF, DMSO)
- Temperature: Elevated temperature (typically 100-120°C)
Industrial Production:: Industrial-scale production of this compound involves optimization of the synthetic route, purification, and isolation. Manufacturers employ efficient catalysts and carefully controlled conditions to achieve high yields.
Analyse Des Réactions Chimiques
1,5-Bis(4-fluorophenyl)-3-(trifluoromethyl)-1H-1,2,4-triazole participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of various functionalized derivatives.
Reduction: Reduction of the trifluoromethyl group may yield compounds with altered properties.
Substitution: Nucleophilic substitution reactions at the triazole ring are common.
Common Reagents: Sodium borohydride (NaBH), hydrogen peroxide (HO), and various halogens.
Major Products: Substituted triazoles, such as those with different aryl groups or functional moieties.
Applications De Recherche Scientifique
1,5-Bis(4-fluorophenyl)-3-(trifluoromethyl)-1H-1,2,4-triazole finds applications in:
Medicinal Chemistry: Researchers explore its potential as a scaffold for drug design, targeting specific biological pathways.
Agrochemicals: It may serve as a building block for novel pesticides or herbicides.
Materials Science: Its unique electronic properties make it useful in organic electronics and optoelectronic devices.
Mécanisme D'action
The exact mechanism of action depends on the specific application. its trifluoromethyl group and aromatic rings contribute to interactions with biological targets, enzymes, or receptors. Further studies are needed to elucidate specific pathways.
Comparaison Avec Des Composés Similaires
1,5-Bis(4-fluorophenyl)-3-(trifluoromethyl)-1H-1,2,4-triazole stands out due to its trifluoromethyl substitution pattern. Similar compounds include other triazoles (e.g., 1,2,4-triazoles) and aryl-substituted ketones.
Remember that this compound’s versatility continues to inspire research across various scientific disciplines
Propriétés
Numéro CAS |
112914-93-9 |
|---|---|
Formule moléculaire |
C15H8F5N3 |
Poids moléculaire |
325.24 g/mol |
Nom IUPAC |
1,5-bis(4-fluorophenyl)-3-(trifluoromethyl)-1,2,4-triazole |
InChI |
InChI=1S/C15H8F5N3/c16-10-3-1-9(2-4-10)13-21-14(15(18,19)20)22-23(13)12-7-5-11(17)6-8-12/h1-8H |
Clé InChI |
KAVYZNLLUSQVBS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NC(=NN2C3=CC=C(C=C3)F)C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



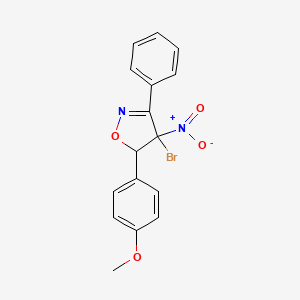
![1-Chloro-4-[(4-chlorobut-2-en-1-yl)oxy]benzene](/img/structure/B14313791.png)
![2,2-Dimethyl-2,3-dihydropyrano[2,3-b]carbazol-4(10H)-one](/img/structure/B14313795.png)
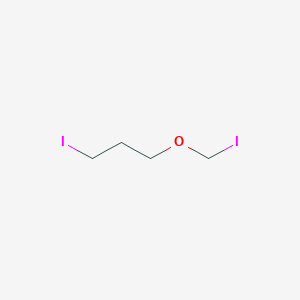
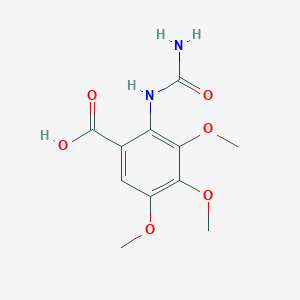
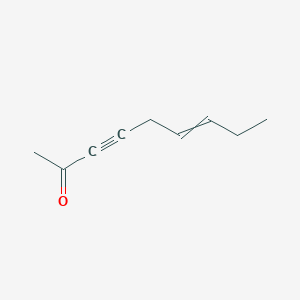
![5-Chloro-N-[2-(cyanomethyl)-4-methoxyphenyl]pentanamide](/img/structure/B14313825.png)
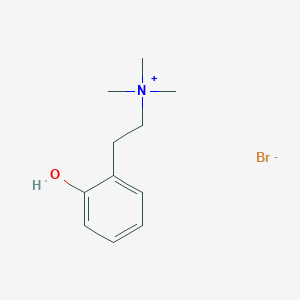
![Dibutyl{2-[(2-methylpropyl)amino]-2-oxoethyl}tellanium bromide](/img/structure/B14313833.png)

